4-(4-Chlorophenyl) Substituent: Hydrophobic Back-Pocket Occupancy
The target compound bears a 4-(4-chlorophenyl) group at position 4 of the phthalazine core, whereas the closest commercially available comparator, 1-[(2-chloro-6-fluorobenzyl)sulfanyl]phthalazine (CAS 1223374-21-7), lacks any substituent at position 4 . In the validated 1,4-disubstituted phthalazine VEGFR inhibitor pharmacophore, the 4-aryl group occupies the hydrophobic back-pocket of the kinase ATP-binding cleft, a binding mode confirmed by vatalanib co-crystal structures and molecular docking studies of phthalazine derivatives with VEGFR-2 (PDB: 1YWN) [1]. The absence of this substituent in the comparator eliminates a critical π–π stacking and hydrophobic interaction, predicting a significant loss of kinase affinity. This structural difference is non-trivial: the 4-chlorophenyl group contributes approximately 110 Da of additional molecular weight and substantially alters the compound's topological polar surface area and LogP profile .
| Evidence Dimension | Presence/absence of 4-aryl substituent on phthalazine core |
|---|---|
| Target Compound Data | 4-(4-chlorophenyl) substituent present; MW 415.3; C₂₁H₁₃Cl₂FN₂S |
| Comparator Or Baseline | 1-[(2-Chloro-6-fluorobenzyl)sulfanyl]phthalazine (CAS 1223374-21-7): no 4-substituent; MW 304.8; C₁₅H₁₀ClFN₂S |
| Quantified Difference | ΔMW = +110.5 Da; presence of a full aryl ring capable of hydrophobic back-pocket occupancy vs. none |
| Conditions | Structural comparison based on published molecular formulas (Chemsrc database entries) and validated VEGFR-2 co-crystal structure (vatalanib-bound, PDB: 1YWN) |
Why This Matters
For procurement decisions in VEGFR-2-targeted medicinal chemistry campaigns, the absence of the 4-aryl substituent in the simpler analog renders it unsuitable as a kinase inhibitor scaffold, while the target compound's 4-(4-chlorophenyl) group directly maps to the clinically validated vatalanib pharmacophore.
- [1] Bold, G., Altmann, K.-H., Frei, J., Lang, M., Manley, P.W., Traxler, P., Wietfeld, B., Brüggen, J., Buchdunger, E., Cozens, R., Ferrari, S., Furet, P., Hofmann, F., Martiny-Baron, G., Mestan, J., Rösel, J., Sills, M., Stover, D., Acemoglu, F., Boss, E., Emmenegger, R., Lässer, L., Masso, E., Roth, R., Schlachter, C., Vetterli, W., Wyss, D., Wood, J.M. New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 2000, 43(12), 2310–2323. View Source
